molecular formula C18H16ClN3O5S B2507524 (2E)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1105234-42-1

(2E)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2507524
CAS No.: 1105234-42-1
M. Wt: 421.85
InChI Key: DINIOZRYVQKXMB-QPJJXVBHSA-N
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Description

(2E)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic small molecule designed for oncology research and early-stage drug discovery. This compound features a 1,3,4-oxadiazole core, a five-membered heterocycle known for its thermal stability and favorable physicochemical properties, which serves as a flat aromatic linker to optimally orient the molecule for binding to biological targets . The structure is completed with a 5-chlorothiophene moiety and a (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide chain. The trimethoxyphenyl group is a notable pharmacophore found in several tubulin-binding agents, such as combretastatin A-4, suggesting potential application as an antimitotic agent that disrupts microtubule dynamics in cancer cells . Molecular docking studies of analogous compounds with a trimethoxyphenyl-substituted 1,3,4-oxadiazole structure indicate efficient binding within the hydrophobic cavity of the tubulin-colchicine binding site . This mechanism, which can lead to cell cycle arrest and apoptosis, makes this compound a valuable candidate for researchers investigating novel antitumor agents. Furthermore, the 1,3,4-oxadiazole scaffold is present in various compounds evaluated for their anticancer activity by the National Cancer Institute (NCI) across a panel of approximately 60 human tumor cell lines . This product is intended for research purposes and should be used in accordance with laboratory safety protocols. For Research Use Only. Not intended for diagnostic or therapeutic use. I hope this detailed product description meets your needs. Given the structural complexity, would you require any further information on potential synthetic pathways or analytical data for this compound?

Properties

IUPAC Name

(E)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5S/c1-24-11-8-10(9-12(25-2)16(11)26-3)4-7-15(23)20-18-22-21-17(27-18)13-5-6-14(19)28-13/h4-9H,1-3H3,(H,20,22,23)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINIOZRYVQKXMB-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the chlorothiophene moiety: This step involves the coupling of a chlorothiophene derivative with the oxadiazole ring, often using palladium-catalyzed cross-coupling reactions.

    Formation of the prop-2-enamide linkage: This is typically done through a condensation reaction between an aldehyde and an amine, followed by dehydration to form the double bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the double bond in the prop-2-enamide linkage.

    Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its unique structure may allow it to modulate specific biological pathways, offering opportunities for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it a potential candidate for the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole Derivatives with Trimethoxyphenyl Substituents

N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Structural Differences : Replaces the 5-chlorothiophene with a sulfanylacetamide linker and N-phenyl group.
  • Biological Activity : Exhibited broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12.5–50 µg/mL .
2-Chloro-N-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide
  • Structural Differences : Features dual chlorophenyl groups and an isopropyl-substituted acetamide.
  • Physicochemical Properties: Smaller molecular formula (C₁₄H₁₅Cl₂N₃O₂ vs. C₁₉H₁₇ClN₄O₄S for the target compound), leading to lower molecular weight (328.2 g/mol vs.
  • Synthetic Route : Utilizes 2-chloro-N-(aryl)acetamides, contrasting with the target compound’s prop-2-enamide synthesis via condensation reactions .

Heterocyclic Variants with Trimethoxyphenyl Groups

N-[(E)-2-Chlorobenzylidene]-3-(4-Methylbenzylsulfanyl)-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
  • Structural Differences : Replaces oxadiazole with a 1,2,4-triazole core and introduces a benzylidene group.
  • Crystallographic Data : R factor = 0.051, indicating moderate structural precision; the triazole ring allows for π-π stacking interactions absent in oxadiazoles .
  • Activity: Not explicitly tested in evidence, but triazole derivatives are known for antifungal applications.
(2E)-1-(5-Chlorothiophen-2-yl)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-one
  • Structural Differences: Prop-2-enone (chalcone) linker instead of enamide; 2,4,5-trimethoxyphenyl vs. 3,4,5-substitution.
  • The 2,4,5-trimethoxy configuration reduces steric hindrance compared to the target compound’s 3,4,5-substitution .

Structural and Functional Analysis Table

Compound Class Core Structure Key Substituents Biological Activity Synthesis Highlights References
Target Compound 1,3,4-Oxadiazole 5-Chlorothiophene, 3,4,5-trimethoxyphenyl Potential anticancer Hydrazide cyclization
Sulfanylacetamides 1,3,4-Oxadiazole Sulfanyl linker, N-phenyl Antimicrobial (MIC 12.5–50 µg/mL) 2-Chloroacetamide coupling
Triazole Derivatives 1,2,4-Triazole Benzylidene, 4-methylbenzylsulfanyl Not reported Schiff base formation
Chalcone Analogues Prop-2-enone 2,4,5-Trimethoxyphenyl Unreported (chalcones typically anticancer) Claisen-Schmidt condensation

Key Insights

  • Role of Oxadiazole : The 1,3,4-oxadiazole core enhances metabolic stability and π-stacking capability, critical for target binding .
  • Chlorothiophene vs.
  • Trimethoxyphenyl Positioning : The 3,4,5-substitution pattern optimizes tubulin-binding interactions, whereas 2,4,5-substitution () may reduce steric complementarity .

Biological Activity

The compound (2E)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide represents a novel class of synthetic molecules that combines oxadiazole and thiophene structures. This combination is of significant interest in medicinal chemistry due to the potential biological activities associated with these functional groups. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

C16H16ClN3O4SC_{16}H_{16}ClN_{3}O_{4}S

Key Structural Features

FeatureDescription
Oxadiazole Ring Known for its biological activity, particularly in anticancer and antimicrobial applications.
Chlorothiophene Moiety Enhances reactivity and may contribute to the compound's biological efficacy.
Trimethoxyphenyl Group Potentially increases lipophilicity and cellular uptake.

Antimicrobial Activity

Research indicates that derivatives containing oxadiazole and thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds have demonstrated effectiveness against a variety of bacterial and fungal strains.

  • Mechanism : The antimicrobial action is hypothesized to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

Several studies have focused on the anticancer potential of oxadiazole derivatives. The unique structural features of (2E)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide suggest it may also possess anticancer properties.

  • Case Studies :
    • In vitro studies have shown that compounds with similar oxadiazole frameworks can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
    • Molecular docking studies suggest favorable binding interactions with proteins involved in cancer cell proliferation.

Anti-inflammatory Activity

The presence of the trimethoxyphenyl group may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that create the oxadiazole and thiophene moieties. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure.

Comparative Analysis

Similar compounds have been evaluated for their biological activities. The following table summarizes some relevant findings:

Compound NameStructure FeaturesBiological Activity
5-(5-Chloro-thiophen-2-yloxy)-1,3,4-thiadiazoleContains thiophene and thiadiazole ringsAntimicrobial activity
N-(4-(chlorophenyl)thiazol-2-yl)benzamideThiazole instead of oxadiazoleAnticancer properties
3-(phenoxy)benzoic acid derivativesSimilar phenoxy groupAnti-inflammatory effects

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